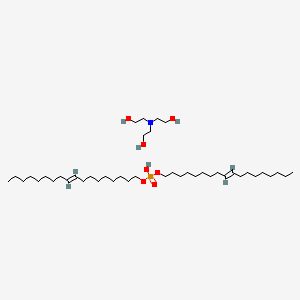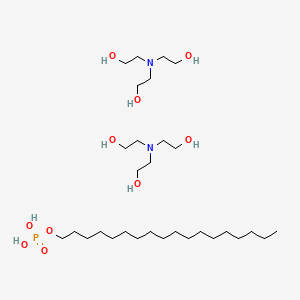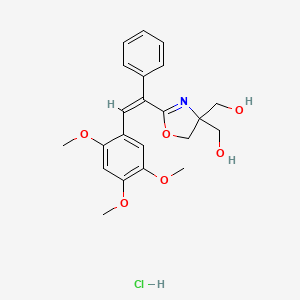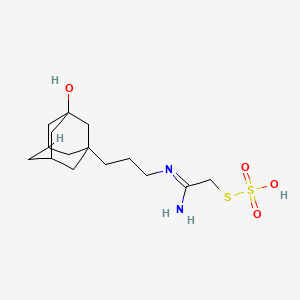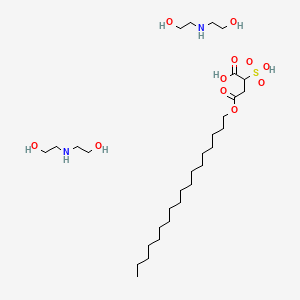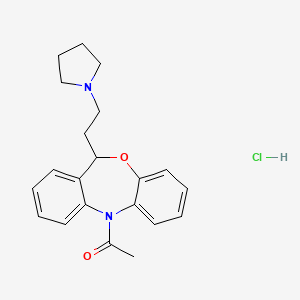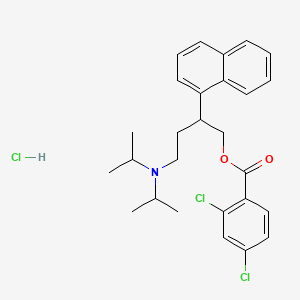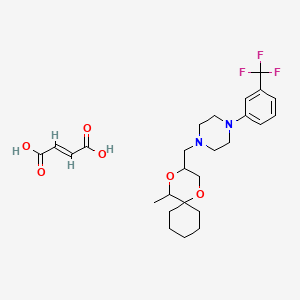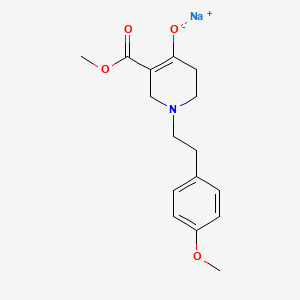
Azithromycin hydrogen citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azithromycin hydrogen citrate is a derivative of azithromycin, a macrolide antibiotic used to treat a variety of bacterial infections. Azithromycin is known for its broad-spectrum activity and long half-life, making it effective against a wide range of gram-positive and gram-negative bacteria . This compound is often used in intravenous formulations to enhance its solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
Azithromycin is synthesized from erythromycin through a series of chemical modifications. . This modification significantly alters the pharmacokinetics and microbiological properties of the compound.
Industrial Production Methods
Industrial production of azithromycin hydrogen citrate typically involves large-scale chemical synthesis followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and consistency in the final product .
化学反应分析
Types of Reactions
Azithromycin hydrogen citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce azithromycin N-oxide, while reduction may yield azithromycin derivatives with altered pharmacological properties .
科学研究应用
Azithromycin hydrogen citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat respiratory, enteric, and genitourinary infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
作用机制
Azithromycin hydrogen citrate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby preventing bacterial growth . The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a 14-membered lactone ring and is less stable than azithromycin.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved stability and tissue penetration.
Uniqueness
Azithromycin hydrogen citrate is unique due to its enhanced solubility and stability, making it suitable for intravenous formulations. Its broad-spectrum activity and long half-life also make it a valuable antibiotic for treating a wide range of infections .
属性
CAS 编号 |
802905-97-1 |
|---|---|
分子式 |
C44H80N2O19 |
分子量 |
941.1 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI 键 |
FKEJLHMAOPHLIQ-WVVFQGGUSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


